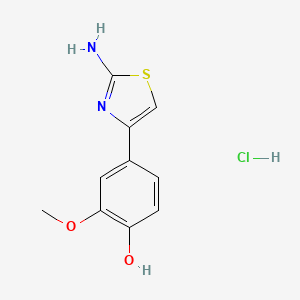

4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride

Description

IUPAC Systematic Nomenclature and Alternative Chemical Designations

1.1.1 IUPAC Naming Protocol

The compound adheres to IUPAC nomenclature conventions for fused heterocyclic systems. Its systematic name, 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol;hydrochloride , reflects:

- A phenol backbone substituted at position 2 with a methoxy group (-OCH₃) and position 4 with a 1,3-thiazol-4-yl moiety.

- The thiazole ring features an amino substituent at position 2 and retains the sulfur and nitrogen atoms at positions 1 and 3, respectively.

1.1.2 Alternative Designations and Identifiers

| Parameter | Value |

|---|---|

| CAS Number | 1056451-14-9 |

| Molecular Formula | C₁₀H₁₁ClN₂O₂S (hydrochloride salt) |

| Synonyms | 4-(2-aminothiazol-4-yl)-2-methoxyphenol hydrochloride; CTK6J6893 |

| MDL Number | MFCD01897969 |

| SMILES Notation | OC1=CC=C(C2=CSC(N)=N2)C=C1OC.[H]Cl |

These identifiers align with commercial catalogs and chemical databases.

Molecular Topology and Bond Connectivity Analysis

1.2.1 Functional Group Distribution

The molecule comprises two interconnected aromatic systems:

- Phenol Core : A benzene ring with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 2 and 4, respectively.

- Thiazole Substituent : A five-membered heterocycle with sulfur at position 1, nitrogen at position 3, and an amino group (-NH₂) at position 2.

1.2.2 Bond Connectivity and Electronic Structure

- Phenol-Thiazole Linkage : The thiazole ring is attached to the phenol core via a single bond at position 4 of the phenol.

- Conjugation Patterns :

1.2.3 Key Functional Interactions

| Functional Group | Role in Molecular Topology |

|---|---|

| Amino (-NH₂) | Protonation site in hydrochloride salt formation |

| Methoxy (-OCH₃) | Electron-donating group enhancing solubility |

| Hydroxyl (-OH) | Hydrogen-bond donor in crystalline packing |

Crystalline Structure Determination via X-ray Diffraction

1.3.1 Experimental Challenges and Limitations

Specific X-ray crystallography data for this compound are not publicly available in the provided sources. However, structural analogs (e.g., 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol) exhibit:

- Planar Aromatic Systems : Coplanar phenol and thiazole rings with minimal dihedral angles (<5°).

- Hydrogen-Bonding Networks : Intramolecular interactions between hydroxyl and methoxy groups stabilize conformers.

1.3.2 Predictive Structural Insights

For 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol hydrochloride, the crystalline structure likely features:

- Salt Formation : The protonated amino group (-NH₃⁺) forms ionic interactions with chloride ions (Cl⁻), dominating lattice stabilization.

- π-π Stacking : Aromatic rings of adjacent molecules interact to reduce conformational entropy.

Tautomeric Forms and Protonation States in Hydrochloride Salt Formation

1.4.1 Protonation Equilibria

The hydrochloride salt exists predominantly as:

| Species | Protonation Site | Stability Rationale |

|---|---|---|

| Amino Protonated | -NH₃⁺ (thiazole) | Required for salt formation with Cl⁻ |

| Phenol Deprotonated | -OH (phenol) | Maintains resonance stabilization |

1.4.2 Tautomeric Possibilities

| Tautomer Form | Structural Features | Likelihood |

|---|---|---|

| Amino-Thiazole | -NH₂ at thiazole C2 | Minor |

| Imine-Thiazole | =NH at thiazole C2 | Unlikely |

The thiazole’s amino group remains protonated in the hydrochloride salt, eliminating tautomeric ambiguity.

Summary of Key Structural Features

| Feature | Description |

|---|---|

| Core Skeleton | Phenol-thiazole dyad with methoxy and amino substituents |

| Salt Formation | Protonation at thiazole amino group enables ionic crystallization |

| Electronic Effects | Methoxy group enhances electron density at phenol ring |

Properties

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S.ClH/c1-14-9-4-6(2-3-8(9)13)7-5-15-10(11)12-7;/h2-5,13H,1H3,(H2,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQDTGLWNSNNTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CSC(=N2)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride typically involves the reaction of 2-acetylbenzimidazoles with thiourea in the presence of iodine . The reaction is carried out in ethyl alcohol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds containing thiazole moieties have been synthesized and evaluated for their effectiveness against various cancer cell lines.

- Case Study : A study synthesized a series of thiazole derivatives and tested them against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that certain derivatives demonstrated potent cytotoxic effects, with IC50 values as low as 2.33 µg/mL for HepG2 cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Research Findings : A study reported that thiazole-based compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) showing effectiveness against various bacterial strains . The presence of the thiazole ring was crucial for the observed antimicrobial effects.

Acetylcholinesterase Inhibition

Another prominent application of 4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride is its potential as an acetylcholinesterase inhibitor, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

- Study Insights : Research has highlighted the synthesis of thiazole-containing compounds that inhibit acetylcholinesterase activity effectively. For example, a series of coumarin-thiazole hybrids showed promising results in inhibiting acetylcholinesterase with IC50 values around 2.7 µM, indicating their potential use in treating cognitive disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of thiazole rings through cyclization processes. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis are commonly employed to confirm the structure and purity of the synthesized compounds .

Other Applications

Beyond its primary applications in cancer treatment and antimicrobial activity, thiazole derivatives are being explored for their roles in:

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Effects

- Polar Groups: The target compound’s 2-methoxyphenol group offers both hydrogen-bond donors (-OH) and acceptors (-OCH₃), enhancing solubility in polar solvents compared to nonpolar analogs like 4-Amino-2-methyl-5-phenylthiazole Hydrochloride .

- Halogenated Derivatives : Chlorine in (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride increases molecular weight and may improve stability via halogen bonding .

Salt Forms

- Hydrochloride salts (e.g., target compound) and dihydrochloride salts (e.g., [4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride) influence solubility and crystallinity. Dihydrochlorides generally exhibit higher aqueous solubility due to increased ionic character .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride, and what reaction conditions are critical for yield optimization?

- Methodology : The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or α-brominated precursors to form the thiazole core. For example, the thiazole ring can be constructed by reacting 2-methoxy-4-(bromoacetyl)phenol with thiourea under reflux in ethanol with catalytic acetic acid . Temperature control (70–90°C) and pH adjustment (neutral to mildly acidic) are critical to avoid side reactions. Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl gas in anhydrous ether .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : The aromatic protons of the methoxyphenol moiety appear as singlet(s) near δ 6.8–7.2 ppm, while the thiazole protons resonate at δ 7.3–7.5 ppm. The NH₂ group in the thiazole ring shows broad peaks at δ 5.5–6.0 ppm .

- IR : Stretching vibrations for O–H (phenolic, ~3200 cm⁻¹), C=N (thiazole, ~1650 cm⁻¹), and C–O (methoxy, ~1250 cm⁻¹) confirm functional groups .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients assess purity (>95% required for biological assays) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodology : The hydrochloride salt enhances aqueous solubility (≥10 mg/mL in PBS at pH 7.4) but is hygroscopic. Store at –20°C under argon to prevent decomposition. Solubility in DMSO (50–100 mg/mL) makes it suitable for in vitro assays, but freeze-thaw cycles should be minimized .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict regioselectivity during thiazole ring formation?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in cyclocondensation reactions. Reaction path sampling, combined with machine learning, identifies optimal conditions (e.g., solvent polarity, catalyst loading) to maximize thiazole ring formation over oxazole byproducts . Quantum mechanical/molecular mechanical (QM/MM) simulations further refine solvent effects .

Q. What strategies resolve contradictory bioactivity data across studies, such as varying IC₅₀ values in kinase inhibition assays?

- Methodology :

- Orthogonal assays : Validate hits using fluorescence polarization (FP) and surface plasmon resonance (SPR) to distinguish true binding from assay artifacts .

- Structural analogs : Synthesize derivatives (e.g., replacing the methoxy group with ethoxy or halogens) to establish structure-activity relationships (SAR) .

- Buffer optimization : Test activity in varying ionic strengths (e.g., 50–150 mM NaCl) to assess charge-dependent interactions .

Q. What are the challenges in functionalizing the thiazole ring without degrading the methoxyphenol moiety?

- Methodology :

- Protecting groups : Temporarily protect the phenolic –OH with tert-butyldimethylsilyl (TBDMS) ethers during thiazole alkylation or amidation .

- Microwave-assisted synthesis : Shorten reaction times (10–15 min vs. 4–6 hrs) to minimize side reactions, achieving >80% yields in functionalization steps (e.g., Suzuki couplings) .

- Regioselective catalysis : Use Pd(0)/Xantphos systems for selective C–H activation at the thiazole C5 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.